2-Amino-1-(4-nitrophenyl)ethanol
Overview
Description
2-Amino-1-(4-nitrophenyl)ethanol is an organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of an amino group, a nitrophenyl group, and an ethanol moiety
Mechanism of Action
Target of Action
It’s known that amines, which this compound is a derivative of, can interact with various biological targets, including receptors and enzymes .
Mode of Action
As an amine derivative, it may interact with its targets through mechanisms common to amines, such as forming hydrogen bonds or ionic interactions .
Result of Action
Some studies suggest that similar compounds may have antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-1-(4-nitrophenyl)ethanol . These factors can include pH, temperature, and the presence of other substances in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-nitrophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 4-nitrophenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Another method involves the catalytic hydrogenation of 4-nitrophenylacetone in the presence of a palladium catalyst. This reaction is typically carried out in a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of reducing agents and catalysts, as well as optimization of reaction conditions, plays a crucial role in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro and amino derivatives.
Reduction: Production of amino derivatives.
Substitution: Formation of substituted amino and nitro compounds.
Scientific Research Applications
2-Amino-1-(4-nitrophenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitrophenol: Similar in structure but differs in the position of the amino and nitro groups.
4-Nitrophenylacetic acid: Contains a nitrophenyl group but lacks the amino and ethanol moieties.
2-Amino-1-(4-nitrophenyl)propanediol: Similar structure with an additional hydroxyl group.
Uniqueness
2-Amino-1-(4-nitrophenyl)ethanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOWZBGCZPHHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385299 | |
Record name | 2-amino-1-(4-nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16428-47-0 | |
Record name | 2-amino-1-(4-nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(4-nitrophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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